3-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
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Description
3-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H21N7O3 and its molecular weight is 467.489. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibitUSP28 , a ubiquitin-specific protease . Another study suggests that related compounds can suppress EGFR expression .
Mode of Action
It’s known that related [1,2,3]triazolo[4,5-d]pyrimidine derivatives can bind to their target proteins and inhibit their function . For instance, they can bind to USP28 and directly affect its protein levels . They can also suppress EGFR expression .
Biochemical Pathways
Inhibition of usp28 and suppression of egfr expression can affect multiple cellular pathways, including cell proliferation, cell cycle progression, and apoptosis .
Result of Action
The compound has been reported to have significant effects at the molecular and cellular levels. For instance, it can inhibit PC3 cells’ colony formation, increase cellular ROS content, suppress EGFR expression, and induce apoptosis . Another study reports that a related compound potently inhibited USP28, showing selectivity over USP7 and LSD1 .
Properties
IUPAC Name |
3-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O3/c1-16-6-8-18(9-7-16)32-23-21(28-29-32)22(26-15-27-23)30-10-12-31(13-11-30)24(33)19-14-17-4-2-3-5-20(17)35-25(19)34/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYTHDTHOCIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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